(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

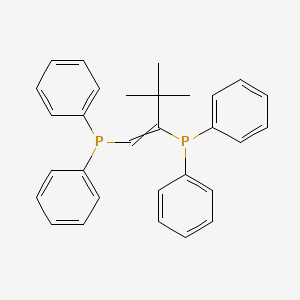

(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene (hereafter referred to by its full name) is a chiral bisphosphine ligand featuring a rigid Z-configured olefin backbone with geminal dimethyl substituents at the 3,3-position (Fig. 1). This structural motif imparts unique steric and electronic properties, making it valuable in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as cross-couplings and hydrogenations. The dimethyl groups enhance steric bulk, while the fixed Z-configuration enforces a specific bite angle (estimated ~85–90°), which influences metal coordination geometry and substrate orientation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene typically involves the reaction of diphenylphosphine with a suitable butene derivative under controlled conditions. One common method is the thermal rearrangement of thiocarbonyl-stabilized triphenylphosphonium ylides, which leads to the formation of (Z)-configured diphenylphosphino alkenes . The reaction conditions often include high temperatures and the use of specific catalysts to facilitate the rearrangement process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as flash vacuum pyrolysis and the use of metal catalysts are employed to optimize the reaction conditions and achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The diphenylphosphino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of suitable solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further chemical synthesis and applications .

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene is used as a ligand in the formation of metal complexes. These complexes are employed in various catalytic processes, including hydroformylation, hydrogenation, and cross-coupling reactions .

Biology and Medicine

The compound’s ability to form stable complexes with metals makes it useful in biological and medicinal research. It is used in the development of metal-based drugs and diagnostic agents. The metal complexes of this compound have shown potential in anticancer and antimicrobial applications .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes helps in the efficient synthesis of various industrial products .

Mechanism of Action

The mechanism of action of (Z)-1,2-Bis(diphenylphosphino)-3,3-dimethyl-1-butene involves its ability to coordinate with metal centers through its diphenylphosphino groups. This coordination forms stable metal-ligand complexes that facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Bisphosphine Ligands

Structural and Electronic Comparisons

The table below summarizes key structural and catalytic differences between the target compound and related ligands:

Key Observations :

- Its Z-olefin backbone provides intermediate rigidity compared to DPBen (fully rigid) and dppe/dppp (flexible), balancing substrate accessibility and stereocontrol.

Catalytic Performance in Nickel-Catalyzed Reactions

Evidence from Ni-catalyzed cross-couplings highlights distinct stereoselectivity trends:

- Using Ni(acac)₂ with the target ligand achieved a Z/E ratio of 6:1 (entry 4, 72% yield), outperforming NiCl₂·glyme (Z/E 7:1, 45% yield) and other catalysts like Pd-based systems .

- In contrast, dppp and dppe ligands under similar conditions showed lower Z/E ratios (2:1 to 3:1) due to their flexible backbones, which permit undesired alkene isomerization .

Yield and Selectivity in Conjugate Reductions

Steric vs. Electronic Trade-offs

- DPBen and DPEphos improved yields in certain Cu-catalyzed reactions but struggled with selectivity, likely due to excessive electron donation or overly constrained geometries .

- The target compound’s moderate electron-withdrawing character (from the olefin) and adjustable steric bulk make it versatile for reactions requiring both rate acceleration and stereochemical fidelity.

Properties

Molecular Formula |

C30H30P2 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(1-diphenylphosphanyl-3,3-dimethylbut-1-en-2-yl)-diphenylphosphane |

InChI |

InChI=1S/C30H30P2/c1-30(2,3)29(32(27-20-12-6-13-21-27)28-22-14-7-15-23-28)24-31(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h4-24H,1-3H3 |

InChI Key |

QEJWSGVBWKWUKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.